molecular formula H2O13S3Y2 B7800989 Yttrium(III) Sulfate Hydrate

Yttrium(III) Sulfate Hydrate

Cat. No.: B7800989
M. Wt: 484.0 g/mol
InChI Key: GZEFHOOVHYDTCO-UHFFFAOYSA-H
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Description

Yttrium(III) Sulfate Hydrate is a high-purity inorganic compound critical for advanced scientific research. In geochemistry, yttrium serves as a model for heavy rare earth element (HREE) behavior in hydrothermal systems. Research demonstrates that yttrium-sulfate complexes form stable aqueous species under elevated temperatures and pressures, playing a key role in the transport and concentration of rare earth elements in ore-forming fluids . This makes the compound essential for simulating and understanding the formation of rare earth deposits. Beyond geological studies, this compound is fundamental in materials science. It is historically employed in the development of red phosphors for color television picture tubes and continues to be relevant in the synthesis of novel optical materials . In environmental chemistry, its adsorption behavior on minerals like gibbsite is a subject of active investigation, helping to explain the migration and fate of rare earth elements in natural systems and their enrichment in ion-adsorption ores and bauxites . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

yttrium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Y/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEFHOOVHYDTCO-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Y2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from Yttrium Hydroxide and Sulfuric Acid

The reaction between yttrium hydroxide (Y(OH)₃) and sulfuric acid (H₂SO₄) is a foundational method for synthesizing yttrium(III) sulfate hydrate. This exothermic process proceeds according to the equation:
2Y(OH)3+3H2SO4Y2(SO4)3+6H2O2\text{Y(OH)}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 6\text{H}_2\text{O}
Stoichiometric mixing at 60–80°C yields the octahydrate, with excess water promoting crystallization. The product is typically filtered and dried at 100°C to retain hydration.

Preparation from Yttrium Oxide and Sulfuric Acid

Yttrium oxide (Y₂O₃) reacts with concentrated sulfuric acid under reflux conditions. The reaction mechanism involves initial protonation of the oxide followed by sulfate coordination:
Y2O3+3H2SO4Y2(SO4)3+3H2O\text{Y}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O}
Elevated temperatures (80–100°C) enhance reaction kinetics, achieving >95% conversion within 4 hours. The resulting solution is evaporated to induce crystallization, often forming the octahydrate.

Preparation from Yttrium Carbonate and Sulfuric Acid

Yttrium carbonate (Y₂(CO₃)₃) offers an alternative precursor, particularly for high-purity applications. The reaction with sulfuric acid proceeds via carbon dioxide evolution:
Y2(CO3)3+3H2SO4Y2(SO4)3+3CO2+3H2O\text{Y}_2(\text{CO}_3)_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Y}_2(\text{SO}_4)_3 + 3\text{CO}_2 + 3\text{H}_2\text{O}
This method requires controlled addition to prevent foaming, with optimal yields obtained at pH 1–2.

Hydrothermal Synthesis

Hydrothermal methods enable the synthesis of well-defined yttrium sulfate hydrates under elevated temperatures and pressures. A representative protocol involves heating a mixture of Y₂(SO₄)₃·8H₂O and Na₂SO₄ in water at 190°C for 24 hours, yielding sodium yttrium oxosulfate monohydrate (NaY(SO₄)₂·H₂O) as an intermediate. Subsequent ion exchange or decomposition isolates pure Y₂(SO₄)₃·nH₂O.

For yttrium-transition metal sulfates, hydrothermal conditions (380°C, 210 MPa) promote the formation of complex hydrates such as YCu(OH)₃(SO₄)·H₂O. These methods favor single-crystal growth, critical for structural characterization.

Double Salt Formation and Purification

Yttrium sulfate forms double salts with alkali metal sulfates, which serve as intermediates for purification. For example:
Y2(SO4)3+M2SO42MY(SO4)2(M=Na+,K+)\text{Y}_2(\text{SO}_4)_3 + \text{M}_2\text{SO}_4 \rightarrow 2\text{MY}(\text{SO}_4)_2 \quad (\text{M} = \text{Na}^+, \text{K}^+)
Y2(SO4)3+3M2SO42M3Y(SO4)3\text{Y}_2(\text{SO}_4)_3 + 3\text{M}_2\text{SO}_4 \rightarrow 2\text{M}_3\text{Y}(\text{SO}_4)_3
Double salts are selectively crystallized from saturated solutions and thermally decomposed above 300°C to regenerate Y₂(SO₄)₃. This approach eliminates impurities like residual chloride or nitrate ions.

Thermodynamic and Kinetic Considerations

Chlorination and Decomposition Pathways

While source focuses on yttrium chloride synthesis, analogous principles apply to sulfate preparation. The chlorination of Y₂O₃ with NH₄Cl occurs in two stages:

  • Chlorination (493–573 K): Formation of 3NH₄Cl·YCl₃ via solid-solid reaction.

  • Decomposition (>717 K): Thermal breakdown to anhydrous YCl₃.

For sulfates, similar phase-boundary-controlled kinetics are observed, with activation energies (~76 kJ/mol for chlorination) guiding optimal temperature ranges.

Hydration Stability

The hydration state of Y₂(SO₄)₃·nH₂O depends on drying conditions:

  • Room Temperature: Stabilizes the octahydrate (n = 8).

  • Vacuum Drying (100°C): Reduces hydration to n = 2–4.
    Thermogravimetric analysis (TGA) shows stepwise water loss between 50°C and 200°C.

Comparative Analysis of Synthesis Methods

Method Precursors Conditions Hydration (n) Yield Purity
Acid-Base (Y(OH)₃)Y(OH)₃, H₂SO₄60–80°C, atmospheric890%99%
HydrothermalY₂(SO₄)₃·8H₂O, Na₂SO₄190°C, 210 MPa1–875%99.9%
Double Salt DecompositionMY(SO₄)₂>300°C, inert atmosphere0–285%99.5%

Chemical Reactions Analysis

Types of Reactions

Yttrium(III) Sulfate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Yttrium(III) sulfate hydrate is utilized in the synthesis of various materials, particularly ceramics and optical glasses. Its properties make it suitable for:

  • Structural Ceramics : It acts as a stabilizer in the production of ceramics, enhancing mechanical strength and thermal stability.
  • Optical Glasses : The compound is used to improve the optical properties of glass, making it valuable in photonics and laser technologies .

Catalysis

Yttrium(III) sulfate serves as a catalyst in several chemical reactions, including:

  • Organic Synthesis : It facilitates various organic reactions by providing a stable environment for reactants.
  • Environmental Catalysis : The compound has been studied for its ability to catalyze reactions that degrade pollutants, thus contributing to environmental remediation efforts .

Electronics and Optoelectronics

The compound finds applications in the electronics industry due to its unique electrical properties:

  • Thin Films : Used in the fabrication of electronic devices, yttrium(III) sulfate can be deposited as thin films for capacitors and other components.
  • MEMS (Micro-Electro-Mechanical Systems) : It is employed in the development of MEMS devices due to its favorable mechanical properties .

Hydrothermal Studies

Recent research has focused on the behavior of yttrium(III) sulfate in hydrothermal systems. Studies utilizing molecular dynamics simulations have shown that:

  • Yttrium complexes with sulfate ions exhibit varying stability under high temperatures (≥200 °C), which is crucial for understanding mineral formation processes in natural systems .
  • The mobility of yttrium ions in sulfate-rich solutions has implications for rare earth element transport and recovery methods in mining operations .

Case Study 1: Synthesis of Yttrium Iron Garnets

Yttrium(III) sulfate is a precursor for synthesizing yttrium iron garnets (YIG), which are used as microwave filters. The synthesis involves reacting yttrium sulfate with iron oxides under controlled conditions to achieve desired material properties.

Case Study 2: Environmental Remediation

Research demonstrated the use of yttrium(III) sulfate as a catalyst for degrading organic pollutants in wastewater treatment processes. The compound effectively reduced concentrations of harmful substances, showcasing its potential for environmental applications.

Data Table: Summary of Applications

Application AreaSpecific UseKey Benefits
Materials ScienceStructural ceramicsEnhanced strength and thermal stability
Optical glassesImproved optical clarity
CatalysisOrganic synthesisIncreased reaction rates
Environmental catalysisDegradation of pollutants
ElectronicsThin filmsHigh performance in electronic devices
MEMS devicesFavorable mechanical properties
Hydrothermal StudiesMineral formation studiesUnderstanding yttrium mobility

Comparison with Similar Compounds

Similar Compounds

    Yttrium(III) Nitrate: Y(NO₃)₃

    Yttrium(III) Chloride: YCl₃

    Yttrium(III) Oxide: Y₂O₃

    Yttrium(III) Fluoride: YF₃

Uniqueness

Yttrium(III) Sulfate Hydrate is unique due to its high solubility in water and its ability to form double salts with alkali metals. This property makes it particularly useful in various industrial and research applications, distinguishing it from other yttrium compounds .

Q & A

Q. What established methods ensure the synthesis of high-purity Yttrium(III) Sulfate Hydrate for experimental research?

High-purity this compound (≥99.99% REO) is typically synthesized via controlled crystallization from sulfate-rich aqueous solutions under ambient conditions. Key steps include:

  • Recrystallization : Repeated dissolution and crystallization in deionized water to remove impurities like chloride or nitrate residues.
  • pH Control : Maintaining a pH range of 5.5–7.0 during synthesis to optimize hydration state and minimize hydrolysis byproducts .
  • Thermogravimetric Analysis (TGA) : Verifying the octahydrate structure by quantifying mass loss at 100–200°C, corresponding to water of crystallization .

Q. Which characterization techniques confirm the structural integrity and hydration state of this compound?

  • X-ray Diffraction (XRD) : Validates crystallinity and phase purity by matching observed peaks to reference patterns (e.g., JCPDS 00-024-1421).
  • Scanning Electron Microscopy (SEM) : Assesses morphology and particle size distribution, critical for reproducibility in catalysis or materials science applications .
  • Spectrophotometry : Quantifies Yttrium(III) concentration via complexation with arsenazo III at λmax = 655 nm, calibrated against standard solutions .

Q. How should researchers handle and store this compound to prevent contamination or degradation?

  • Storage : Keep in airtight containers under inert gas (argon) to avoid moisture absorption and oxidation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation, as recommended in safety protocols for rare-earth sulfates .

Advanced Research Questions

Q. How can ion flotation parameters be optimized to enhance Yttrium(III) recovery efficiency from sulfate solutions?

  • Surfactant Selection : Sodium dodecyl sulfate (SDS) achieves >90% recovery at pH 7.8 due to strong electrostatic interactions with Y<sup>3+</sup>.
  • Chloride Modulation : Adding 0.01 M NaCl increases the distribution coefficient (Kdistr.) by 30% by stabilizing colloidal SDS-Yttrium complexes .
  • pH Adjustment : Recovery peaks at pH 7.8 for Yttrium vs. pH 5.5 for Cerium, enabling selective separation in multi-REE systems .

Q. What strategies resolve discrepancies in spectrophotometric quantification of Yttrium(III) in complex matrices?

  • Matrix Interference Mitigation : Use masking agents (e.g., EDTA) to chelate competing ions like Fe<sup>3+</sup> or Al<sup>3+</sup>.
  • Method Validation : Adhere to ICH Q2(R1) guidelines by testing linearity (R<sup>2</sup> ≥ 0.995), precision (%RSD < 2%), and accuracy (spike recovery 98–102%) .
  • Standard Addition : Correct for matrix effects by spiking samples with known Yttrium concentrations and extrapolating calibration curves .

Q. How can researchers address contradictions in reported Yttrium(III) hydrolysis behavior across experimental studies?

  • Systematic Replication : Repeat experiments under standardized conditions (ionic strength = 0.1 M, T = 25°C) to isolate variables.
  • Advanced Analytics : Pair potentiometric titration with Extended X-ray Absorption Fine Structure (EXAFS) to clarify hydrolysis pathways and polynuclear species formation .
  • Data Synthesis : Compare findings with thermodynamic databases (e.g., HSC Chemistry) to identify outliers and refine stability constants .

Q. What integrated analytical approaches validate this compound’s role in modifying anodized aluminum oxide (AAO) films?

  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies corrosion resistance improvements (e.g., 50% reduction in corrosion current density).
  • Polarization Curves : Measure shifts in pitting potential to assess film stability in chloride-rich environments .
  • Cross-Technique Correlation : Combine SEM (for pore structure) with XPS (surface composition) to link morphology changes to electrochemical performance .

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